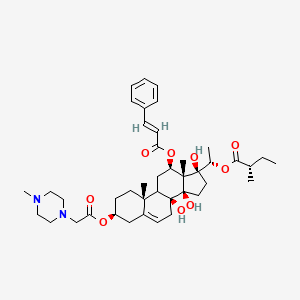
PROTAC BTK Degrader-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BTK Degrader-5 is a selective degrader of Bruton’s tyrosine kinase (BTK), a key protein involved in B-cell receptor signaling. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which utilizes the ubiquitin-proteasome system to target and degrade specific proteins. This compound has shown significant potential in treating diseases such as B-cell malignancies and autoimmune disorders by effectively degrading BTK proteins .
Preparation Methods
The synthesis of PROTAC BTK Degrader-5 involves several steps, including the design and optimization of ligands and linkers. The synthetic route typically includes:
Ligand Synthesis: The ligand for BTK is synthesized through a series of chemical reactions, including nucleophilic substitution and coupling reactions.
Linker Attachment: A linker is attached to the ligand through amide bond formation or other suitable chemical reactions.
E3 Ligase Ligand Attachment: The final step involves attaching a ligand for the E3 ubiquitin ligase to the linker, forming the complete PROTAC molecule
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing yield and purity while minimizing production costs .
Chemical Reactions Analysis
PROTAC BTK Degrader-5 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region, which may affect its stability and efficacy.
Reduction: Reduction reactions can also occur, potentially altering the chemical structure and activity of the compound.
Substitution: Nucleophilic substitution reactions are common during the synthesis of the ligand and linker components
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions are the intermediate compounds that eventually lead to the final this compound molecule .
Scientific Research Applications
PROTAC BTK Degrader-5 has a wide range of scientific research applications:
Chemistry: It is used to study the degradation of BTK proteins and the effects of targeted protein degradation on cellular processes.
Biology: The compound is employed in research on B-cell receptor signaling and the role of BTK in immune responses.
Medicine: This compound is being investigated for its potential to treat B-cell malignancies, such as non-Hodgkin lymphoma, and autoimmune diseases like lupus .
Mechanism of Action
PROTAC BTK Degrader-5 exerts its effects by inducing the degradation of BTK proteins through the ubiquitin-proteasome system. The compound binds to BTK and recruits an E3 ubiquitin ligase, which tags BTK with ubiquitin molecules. This tagging signals the proteasome to degrade the BTK protein, effectively reducing its levels in the cell. This mechanism allows for the selective and efficient degradation of BTK, leading to the inhibition of B-cell receptor signaling and the suppression of disease-related cellular processes .
Comparison with Similar Compounds
PROTAC BTK Degrader-5 is unique in its high selectivity and potency for degrading BTK proteins. Similar compounds include:
PROTAC BTK Degrader-1: Another BTK degrader with a different ligand and linker design, showing varying degrees of efficacy and selectivity.
PROTAC BTK Degrader-2: A compound with similar degradation capabilities but different pharmacokinetic properties.
Molecular Glues: Small molecules that induce protein degradation by promoting protein-protein interactions, offering an alternative approach to PROTACs .
This compound stands out due to its optimized ligand and linker design, which enhances its solubility, stability, and degradation efficiency .
Properties
Molecular Formula |
C52H57ClFN9O6 |
|---|---|
Molecular Weight |
958.5 g/mol |
IUPAC Name |
N-[4-[[5-(2-chloro-4-phenoxybenzoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]cyclohexyl]-2-[1-[2-[1-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]ethyl]piperidin-4-yl]acetamide |
InChI |
InChI=1S/C52H57ClFN9O6/c53-41-26-37(69-36-4-2-1-3-5-36)10-11-38(41)48(66)40-28-55-49-47(40)50(57-30-56-49)59-35-8-6-34(7-9-35)58-46(65)24-32-15-20-61(21-16-32)19-14-31-17-22-62(23-18-31)44-25-33-29-63(52(68)39(33)27-42(44)54)43-12-13-45(64)60-51(43)67/h1-5,10-11,25-28,30-32,34-35,43H,6-9,12-24,29H2,(H,58,65)(H,60,64,67)(H2,55,56,57,59) |
InChI Key |
YWMGYZOTBRTAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)NC(=O)CC6CCN(CC6)CCC7CCN(CC7)C8=C(C=C9C(=C8)CN(C9=O)C1CCC(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12384788.png)


![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)
![2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)

![1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12384827.png)
